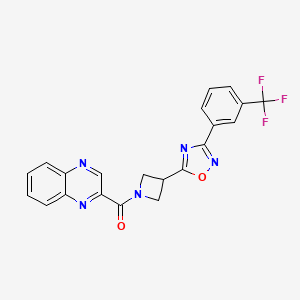

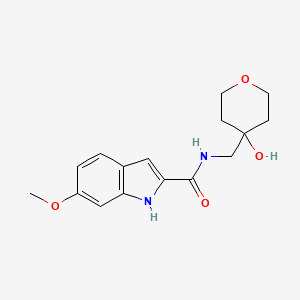

![molecular formula C10H15Br2N3 B2588755 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide CAS No. 1909314-35-7](/img/structure/B2588755.png)

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide” is a chemical compound with the CAS Number: 1909314-35-7. It has a molecular weight of 337.06 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H13N3.2BrH/c1-8-3-2-4-10-12-9 (5-6-11)7-13 (8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

- A study by Vilchis-Reyes et al. (2010) explored the synthesis of derivatives, including 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidines, and evaluated their cytotoxic and CDK inhibitor activities. The study found that quinolin-4-yl-substituted compounds demonstrated significant cytotoxic activity and selectivity (Vilchis-Reyes et al., 2010).

Silver-Catalyzed Cyclization

- Chioua et al. (2013) reported the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, which included derivatives of 3-methylimidazo[1,2-a]pyridines. This process showed good yields and excellent regioselectivity, highlighting a practical method for the synthesis of these compounds (Chioua et al., 2013).

Novel Compound Synthesis

- Svete et al. (2015) conducted a study on the synthesis of various ethan-1-amines, including those related to 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine. The study focused on the cyclization of N-Boc-alanine-derived ynone with various nucleophiles, leading to novel compounds with potential applications in medicinal chemistry (Svete et al., 2015).

Structural Analysis and Synthesis

- Bisseyou et al. (2007) synthesized a compound closely related to 2-methylimidazo[1,2-a]pyridin, studying its structural properties and forming dimeric units via hydrogen bonding. This research contributes to the understanding of the molecular structure and potential applications of such compounds (Bisseyou et al., 2007).

Catalyzed Amination Process

- Masters et al. (2011) researched the synthesis of pyrido[1,2-a]benzimidazoles, involving N-(2-chloroaryl)pyridin-2-amines. This study provides insights into catalyzed amination processes which could be relevant for the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives (Masters et al., 2011).

Complex Synthesis and Biological Activity

- Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although they did not show significant antisecretory activity, some compounds exhibited good cytoprotective properties, demonstrating the potential for diverse biological applications of these derivatives (Starrett et al., 1989).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2BrH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMICURFOPNMGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)CCN.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

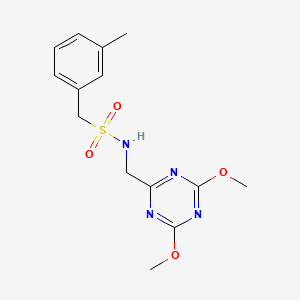

![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)

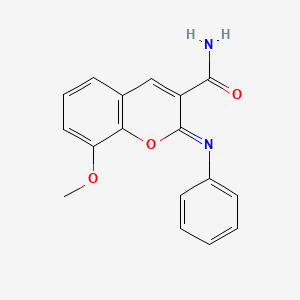

![N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2588675.png)

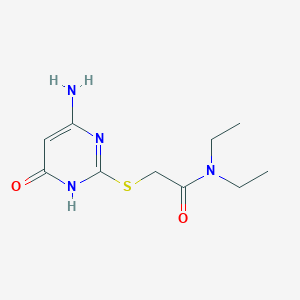

![1-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2588677.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)

![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)

![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)

![N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588695.png)